3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde
Overview
Description
3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde is a useful research compound. Its molecular formula is C8H5IN2O and its molecular weight is 272.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation
The synthesis of methylimidazo[1,2-a]pyridines using water as a medium without any deliberate addition of catalysts. Similar conditions yielded imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline with good yields. This highlights the versatility of the imidazo[1,2-a]pyridine scaffold in chemical synthesis (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).
One-Pot Three-Component Synthesis
A study demonstrated the synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction. This included the use of nano copper oxide as a click-catalyst, indicating the potential for creating complex structures in a single reaction step (Prasanta Ray Bagdi, R. Basha, & A. Khan, 2015).
Synthesis of Oxopyrimidines and Thiopyrimidines
This research involved the creation of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and its subsequent reactions to produce various derivatives. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the bioactive potential of these derivatives (M. Ladani et al., 2009).
Structural and Catalytic Applications
Crystallographic and Spectral Characterization
A study on the crystallographic and spectral characterization of a cadmium chloride complex containing a novel imidazo[1,5-a]pyridine derivative highlighted the structural diversity and potential applications in materials science (M. Hakimi et al., 2012).
Room-Temperature Synthesis
The development of a mild and efficient one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines at room temperature, showcasing the ease and practicality of synthesizing these compounds (S. Lee & J. Park, 2015).
Copper-Catalyzed Double C–H Amination
This process was developed for the synthesis of 2-iodo-imidazo[1,2-a]pyridines, demonstrating the regioselectivity and mild reaction conditions of the methodology. Such processes are pivotal in the synthesis of active pharmaceutical ingredients (Divya Dheer et al., 2016).
Advanced Synthesis Techniques
Microwave-Assisted Synthesis
The use of microwave irradiation for the synthesis of imidazo[1,2-a]pyridines showcased the efficiency and time-saving aspects of modern synthesis techniques (Ming Li et al., 2013).
Iodine-Mediated Cyclization/Oxidation Approach
A study highlighted a metal-free protocol for the construction of the imidazo[1,2-a]pyrazinone core, indicating the potential for generating complex structures through environmentally benign processes (N. Mishra et al., 2013).
Mechanism of Action
Target of Action
3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors , suggesting potential targets could be enzymes or receptors that can be modulated by covalent binding.
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially modify the target proteins, thereby altering their function.
Biochemical Pathways
Given the structural character of imidazo[1,2-a]pyridines , it can be inferred that this compound might interact with various biochemical pathways, potentially influencing a wide range of cellular processes.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight , could influence its pharmacokinetic profile.
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown antibacterial activity and anticancer activity , suggesting that this compound might have similar effects.
Action Environment
The compound’s stability might be influenced by factors such as temperature .
Future Directions
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, have been synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions
Molecular Mechanism
Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-iodoimidazo[1,2-a]pyridine-8-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBINQJYNDOMPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C=O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251718 | |
Record name | 3-Iodoimidazo[1,2-a]pyridine-8-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101251718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-00-6 | |
Record name | 3-Iodoimidazo[1,2-a]pyridine-8-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885276-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodoimidazo[1,2-a]pyridine-8-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101251718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.